molecular formula C7H15N B2685536 3,3-Dimethylpent-4-en-1-amine CAS No. 1268994-44-0

3,3-Dimethylpent-4-en-1-amine

Cat. No. B2685536
CAS RN: 1268994-44-0
M. Wt: 113.204
InChI Key: MTFPAOSXBHFYGH-UHFFFAOYSA-N
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Description

3,3-Dimethylpent-4-en-1-amine is an organic chemical compound . It is a highly versatile compound that has gained popularity in various fields of research and industry due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of 3,3-Dimethylpent-4-en-1-amine can be achieved through various methods. One such method involves the use of a diketiminato zinc amide complex for the catalytic hydroamination of 2,2-dimethylpent-4-en-1-amine . Another method involves the reaction of 2,2-dimethylpent-4-en-1-amine with potassium carbonate and trimethylsilyl isocyanate .


Chemical Reactions Analysis

In terms of chemical reactions, 3,3-Dimethylpent-4-en-1-amine has been studied in the context of hydroamination reactions. In one study, it was found that the reaction with an amino olefin resulted in a transamination reaction and the subsequent insertion of the olefin moiety into the metal–amide bond .

Scientific Research Applications

1. Experimental and Theoretical Properties

3,3-Dimethylpent-4-en-1-amine, as a β-Enaminone, plays a role in the synthesis of nitrogen-containing compounds. Its properties have been examined using experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies using Density Functional Theory (DFT) have been conducted to compare bond lengths, angles, and vibrational frequencies. This compound has been studied for its electron distribution and charge transfer capabilities within its structure, providing insights into its potential applications in molecular and material sciences (Fatima et al., 2021).

2. Asymmetric Organocatalysis

3,3-Dimethylpent-4-en-1-amine has been used in asymmetric organocatalysis. This involves the use of chiral secondary amines and acids to form cycloaddition products, which are enantiomerically enriched. This represents an innovative approach in asymmetric organocatalysis and has implications for the synthesis of complex organic compounds (Harmata et al., 2003).

3. Atmospheric Chemistry

In atmospheric chemistry, amines like 3,3-Dimethylpent-4-en-1-amine may play a significant role in sulfuric acid-water nucleation, potentially more effectively than ammonia. This research has implications for understanding atmospheric processes and could influence models of cloud formation and climate change (Kurtén et al., 2008).

4. Catalytic Applications

The compound has been studied for its applications in catalytic hydroamination/cyclization of aminoalkenes. This research contributes to the understanding of the synthesis and reactivity of organometallic complexes, which are crucial in catalysis and the development of new synthetic methodologies (Gott et al., 2007).

5. Synthesis of Bioactive Molecules

3,3-Dimethylpent-4-en-1-amine has been utilized in the synthesis of bioactive molecules like 3,3-dimethylazetidines. This research offers new strategies for synthesizing compounds with potential biological activity and extends the application of γ-prenylated amine synthons in organic synthesis (Jin et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3,3-Dimethylpent-4-en-1-amine is a diketiminato zinc amide complex . This complex is used in the catalytic hydroamination of 2,2-dimethylpent-4-en-1-amine .

Mode of Action

The interaction of 3,3-Dimethylpent-4-en-1-amine with its target results in a transamination reaction and the subsequent insertion of the olefin moiety into the metal–amide bond . The reaction stops at this point, providing access to the metal alkyl intermediate .

Biochemical Pathways

It is known that the compound is involved in the catalytic hydroamination process , which could potentially affect various biochemical pathways related to amine metabolism.

Pharmacokinetics

The compound’s molecular weight is 1132 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s involvement in the catalytic hydroamination process suggests that it may play a role in the synthesis of amines, which are crucial for various cellular functions.

Action Environment

The compound’s storage temperature is noted to be 4 degrees celsius , suggesting that temperature could potentially influence its stability and efficacy.

properties

IUPAC Name

3,3-dimethylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-7(2,3)5-6-8/h4H,1,5-6,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFPAOSXBHFYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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